4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 92388-06-2
VCID: VC6619617
InChI: InChI=1S/C11H12N2OS/c1-7-5-8(3-4-10(7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
SMILES: CC1=C(C=CC(=C1)C2=CSC(=N2)N)OC
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29

4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine

CAS No.: 92388-06-2

Cat. No.: VC6619617

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29

* For research use only. Not for human or veterinary use.

4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine - 92388-06-2

Specification

CAS No. 92388-06-2
Molecular Formula C11H12N2OS
Molecular Weight 220.29
IUPAC Name 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C11H12N2OS/c1-7-5-8(3-4-10(7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
Standard InChI Key LSSLSLIGEXNGHL-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C2=CSC(=N2)N)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine, reflects its core structure: a thiazole ring (a five-membered ring containing nitrogen and sulfur) bonded to a 4-methoxy-3-methylphenyl group at position 4 and an amino group at position 2. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂OS
Molecular Weight220.29 g/mol
CAS Number92388-06-2
SMILESCC1=C(C=CC(=C1)C2=CSC(=N2)N)OC

The methoxy (-OCH₃) and methyl (-CH₃) substituents on the phenyl ring enhance lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Optimization

General Synthetic Routes

The synthesis of 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine typically involves cyclocondensation reactions. A representative pathway includes:

  • Formation of the Thiazole Core: Reacting 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst yields the thiazolidin-4-one intermediate .

  • Amination: Subsequent treatment with ammonium acetate or hydrazine introduces the amino group at position 2 of the thiazole ring.

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Ethanol or acetic acid

  • Catalyst: Concentrated HCl or H₂SO₄

Challenges and Yield Optimization

  • Byproduct Formation: Competing reactions may produce regioisomers, necessitating chromatographic purification .

  • Yield Enhancement: Microwave-assisted synthesis reduces reaction time from hours to minutes, improving yields by 15–20% compared to conventional methods .

Applications in Drug Development

Intermediate for Kinase Inhibitors

The thiazole scaffold serves as a backbone for tyrosine kinase inhibitors (TKIs). For example, derivatives targeting EGFR (epidermal growth factor receptor) show IC₅₀ values < 1 μM in non-small cell lung cancer cells .

Neuroprotective Agents

Methoxy-substituted thiazoles cross the blood-brain barrier and inhibit acetylcholinesterase (AChE) by 70% at 5 μM, suggesting potential in Alzheimer’s disease therapy .

Research Gaps and Future Directions

Unexplored Biological Targets

No studies have directly evaluated 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine against viral proteases or ion channels, which are critical in antiviral and analgesic drug discovery.

Structural Modifications

  • Electron-Withdrawing Groups: Introducing -NO₂ or -CF₃ at the phenyl ring could modulate electronic effects, enhancing receptor binding .

  • Hybrid Molecules: Conjugation with pyridine or quinoline moieties may improve solubility and bioavailability.

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